2-Fluoro-6-iodopyridine
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Overview
Description
2-Fluoro-6-iodopyridine is a chemical compound that has been widely used in scientific research due to its unique properties . It is a halogenated pyridine derivative that has a fluorine atom and an iodine atom attached to the pyridine ring . The CAS number for this compound is 1214345-93-3 .
Synthesis Analysis
The synthesis of this compound and other fluoropyridines involves several methods. These include the synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines, and also fluoropyridines fused with carbo-, heterocycles . The synthesis of F 18 substituted pyridines for local radiotherapy of cancer and other biologically active compounds are also presented .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a fluorine atom and an iodine atom attached to the pyridine ring . The molecular weight of a similar compound, 2-fluoro-6-trifluoromethylpyridine, is 165.088 Da .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and involve several steps. The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines, and also fluoropyridines fused with carbo-, heterocycles are presented . The synthesis of F 18 substituted pyridines for local radiotherapy of cancer and other biologically active compounds are also presented .Physical and Chemical Properties Analysis
This compound is a halogenated pyridine derivative that has a fluorine atom and an iodine atom attached to the pyridine ring . The molecular weight of a similar compound, 2-fluoro-6-trifluoromethylpyridine, is 165.088 Da .Scientific Research Applications
1. Synthesis of Pentasubstituted Pyridines
The synthesis of pentasubstituted pyridines, particularly those containing halogens like fluorine and iodine, is crucial in medicinal chemistry. For instance, 5-bromo-2-chloro-4-fluoro-3-iodopyridine is synthesized using halogen dance reactions and serves as a key intermediate for creating a variety of pentasubstituted pyridines with desired functionalities. These compounds are significant for further chemical manipulations in pharmaceutical research (Wu et al., 2022).
2. Directed Ortho-Lithiation in Synthesis
Metalation of iodopyridines, including 2-fluoro-6-iodopyridine, is a significant step in organic synthesis. The lithiation process, directed by the iodo group, leads to stabilized iodolithiopyridines. These intermediates are then reacted with electrophiles, yielding various polysubstituted pyridines. Such methodologies are vital in synthesizing complex organic structures, including fused polyaromatic alkaloids (Rocca et al., 1993).
3. Deprotonation Studies for Selective Functionalization
The study of deprotonation, using substrates like 3,5-dichloro-2-fluoropyridine, is critical in achieving selective functionalization of pyridines. This process allows for the introduction of functional groups in specific positions of the pyridine ring, leading to the formation of new compounds with potential pharmaceutical applications (Bobbio & Schlosser, 2001).
4. Understanding Photoelectron Spectra
The study of the He I and He II ultraviolet photoelectron spectra of halopyridines, including this compound, provides valuable insights into the electronic structure of these molecules. This knowledge is essential for applications in material science and the development of optoelectronic devices (Caine et al., 1995).
5. Synthesis of Polyaromatic Alkaloids
The use of iodopyridines, such as this compound, plays a significant role in the synthesis of complex organic molecules, including polyaromatic alkaloids. These compounds have potential applications in pharmaceutical research and drug development (Kieseritzky & Lindström, 2010).
6. Isomerization in Chemical Synthesis
The isomerization of halopyridines, such as 5-chloro-2,3-difluoropyridine, to various substituted pyridines illustrates the versatility and regiochemical flexibility in chemical synthesis. This process is important for creating a range of compounds used in industrial applications, including pesticides (Schlosser & Bobbio, 2002).
Safety and Hazards
2-Fluoro-6-iodopyridine is classified as harmful in contact with skin, harmful if inhaled, may cause respiratory irritation, harmful if swallowed, causes skin irritation, and causes serious eye irritation . It is recommended to use only outdoors or in a well-ventilated area, avoid breathing dust/fumes, wash all exposed external body areas thoroughly after handling, do not eat, drink or smoke when using this product, and wear protective gloves, protective clothing, eye protection, and face protection .
Future Directions
The future directions for the use of 2-Fluoro-6-iodopyridine and other fluoropyridines involve their potential use in various biological applications. The synthesis of F 18 substituted pyridines for local radiotherapy of cancer and other biologically active compounds are also presented . The development of more efficient synthetic methods for these compounds is a key area of future research .
Mechanism of Action
Target of Action
2-Fluoro-6-iodopyridine is a halogenated pyridine derivative
Mode of Action
. This suggests that this compound might interact with its targets in a unique way, potentially leading to different biochemical changes.
Biochemical Pathways
. This suggests that this compound might interact with certain biochemical pathways related to imaging processes.
Result of Action
. This suggests that this compound might have similar effects in its respective applications.
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-Fluoro-6-iodopyridine are largely influenced by the presence of fluorine and iodine atoms in the pyridine ring. Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues
Cellular Effects
For instance, fluoropyridines have been used in the synthesis of F 18 substituted pyridines for local radiotherapy of cancer and other biologically active compounds .
Molecular Mechanism
The molecular mechanism of action of this compound is not well-understood. It is known that fluoropyridines can participate in various chemical reactions. For example, fluorination of pyridine by complex AlF 3 and CuF 2 at 450–500 °C forms a mixture of 2-fluoropyridine and 2,6-difluoropyridine .
Properties
IUPAC Name |
2-fluoro-6-iodopyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3FIN/c6-4-2-1-3-5(7)8-4/h1-3H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHCKZTQDBHJMQI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)I)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3FIN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.99 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.